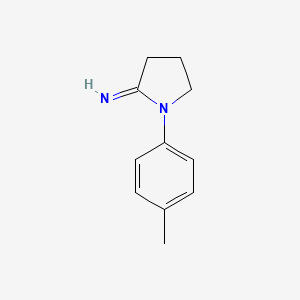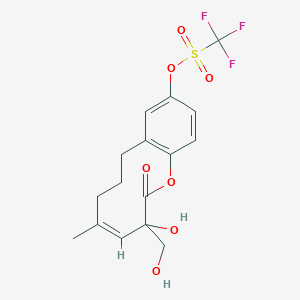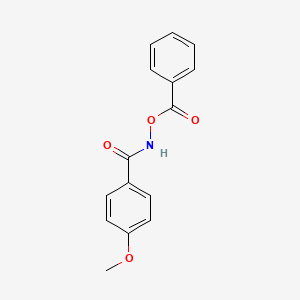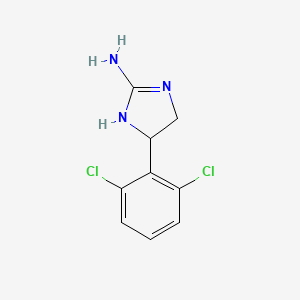
Methyl 3-methyl-2,4-dioxo-4-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate typically involves multi-step organic reactions. One common method includes the esterification of beta-methyl-alpha,gamma-dioxobenzenebutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate: shares similarities with other aromatic esters such as methyl benzoate and ethyl benzoate.
Methyl benzoate: Similar in structure but lacks the additional methyl and dioxo groups.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Uniqueness
The presence of both methyl and dioxo groups in Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate imparts unique chemical properties, such as increased reactivity and potential for forming complex molecular structures. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
66751-99-3 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
methyl 3-methyl-2,4-dioxo-4-phenylbutanoate |
InChI |
InChI=1S/C12H12O4/c1-8(11(14)12(15)16-2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChIキー |
QAFTZWYKFJAJTP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)



![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)


![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)


